Cas no 864771-48-2 (1,3,2-Dioxaborolane,2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

1,3,2-Dioxaborolane,2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- structure
864771-48-2 structure
Product Name:1,3,2-Dioxaborolane,2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
CAS-nummer:864771-48-2
MF:C19H22BFO3
MW:328.185589313507
MDL:MFCD22493994
CID:1851569
PubChem ID:69132660
Update Time:2024-10-26

1,3,2-Dioxaborolane,2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,2-Dioxaborolane,2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
    • 2-(3-((3-fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 864771-48-2
    • SCHEMBL4659527
    • DOPYIFVRURSZNA-UHFFFAOYSA-N
    • 2-[3-(3-fluoro-benzyloxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • F84567
    • 2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD22493994
    • Inchi: 1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-6-10-17(12-15)22-13-14-7-5-9-16(21)11-14/h5-12H,13H2,1-4H3
    • InChI-sleutel: DOPYIFVRURSZNA-UHFFFAOYSA-N
    • LACHT: FC1=CC=CC(=C1)COC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1

Berekende eigenschappen

  • Exacte massa: 328.1646029g/mol
  • Monoisotopische massa: 328.1646029g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 413
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 27.7Ų

1,3,2-Dioxaborolane,2-[3-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- Prijsmeer >>

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